5-(ヒドロキシメチル)フラン-2-カルボン酸メチル

概要

説明

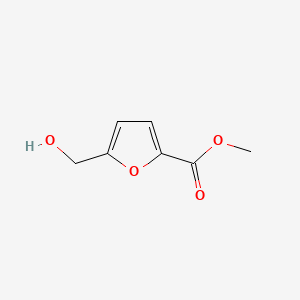

Methyl 5-(hydroxymethyl)furan-2-carboxylate is a natural product found in Curvularia lunata with data available.

科学的研究の応用

抗菌活性

5-(ヒドロキシメチル)フラン-2-カルボン酸メチル (MFC): は、顕著な抗菌活性を有する化合物として特定されています。研究によると、MFC は、黄色ブドウ球菌、セレウス菌、枯草菌などのグラム陽性菌に対して高い抗菌活性を示します。 また、大腸菌、チフス菌、セラチア菌、緑膿菌などのグラム陰性菌に対しても中等度の活性を示します 。MFC の細菌溶解効果は細胞壁と膜の損傷を引き起こし、これは新しい抗菌剤の開発のための有望な方法です。

癌研究における細胞毒性

MFC は、癌細胞に対する細胞毒性効果について評価されてきました。 特に、HeLa および HepG2 癌細胞株に対して選択的な細胞毒性を示し、IC50 値はそれぞれ 64.00 および 102.53 μg/mL です 。これは、MFC が癌治療の潜在的な候補となる可能性を示唆しており、その作用機序と標的療法における有効性についてさらに調査する必要があります。

抗炎症作用

MFC の抗炎症作用が調査され、炎症を軽減する有効性が示唆されています。 この応用は、MFC が治療薬として役立つ可能性のある慢性炎症性疾患の文脈において特に関連しています .

誘導体の合成

MFC は、生物活性が増強されたさまざまな誘導体の合成の前駆体として役立ちます。 合成プロセスには、ビルスマイヤー・ハーク反応、アセチル化、ピニック酸化、エステル化などの反応が含まれます 。これらの誘導体は、抗菌活性と抗癌活性について試験され、医薬品化学における MFC の応用の範囲を拡大しています。

薬剤耐性研究

薬剤耐性菌株の増加に伴い、MFC の抗菌抵抗性対策における役割は非常に注目されています。 グラム陽性菌とグラム陰性菌の両方に作用する能力は、MFC を新しい抗菌剤の探索における貴重な化合物として位置付けています .

ファーマコフォアの開発

MFC のフラン部分は、生物活性を持つ多くの天然産物に見られる共通の構造モチーフと考えられています。 研究者は、このファーマコフォアを新しい化学物質に組み込み、その生物活性を評価し、新しい薬物を開発することに関心を持っています .

バイオマスからの持続可能な生産

MFC およびその誘導体は、バイオマス資源から持続可能な方法で生産できます。 これは、医薬品化合物向けの環境に優しい再生可能な資源の必要性が高まっていることに沿っており、MFC をグリーンケミストリーアプリケーションにおける注目すべき化合物としています .

天然資源の探査

MFC は、ショウガに見られるストレプトミセス属などの天然資源から単離されています。 MFC のような天然資源の探査は、生物活性化合物の生物多様性に関する洞察を提供するだけでなく、新しい抗生物質や抗癌剤を発見する可能性も開きます .

作用機序

Target of Action

Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) primarily targets both cancer cells and bacterial cells . It has shown high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and moderate activity against Gram-negative bacteria like Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa . In terms of cancer cells, it has shown cytotoxic activity against HeLa and HepG2 cells .

Mode of Action

MFC interacts with its targets by causing cell wall and membrane damage . This compound exhibits bacteriolytic effects on the tested microorganisms, which leads to the destruction of bacterial cells . In cancer cells, MFC induces cytotoxicity, leading to cell death .

Biochemical Pathways

It is known that mfc causes damage to the cell wall and membrane of bacteria, which could disrupt various essential biochemical pathways within these cells . In cancer cells, MFC’s cytotoxic activity could interfere with cellular proliferation and survival pathways .

Pharmacokinetics

Its cytotoxic and antibacterial activities suggest that it can be absorbed and distributed to the target cells effectively .

Result of Action

The action of MFC results in the death of targeted cells. In bacterial cells, MFC causes cell wall and membrane damage, leading to bacteriolysis . In cancer cells, MFC induces cytotoxicity, leading to cell death . These effects suggest that MFC could be potentially used as an alternative agent for the treatment of certain bacterial infections and cancers .

Action Environment

The efficacy and stability of MFC could be influenced by various environmental factors. For instance, the storage temperature of MFC is recommended to be between 2-8°C to maintain its stability . Furthermore, the effectiveness of MFC against bacteria and cancer cells could be influenced by factors such as the concentration of MFC, the type of cells, and the specific microenvironment conditions .

生化学分析

Biochemical Properties

Methyl 5-(hydroxymethyl)furan-2-carboxylate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and moderate activity against Gram-negative bacteria like Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa . The compound interacts with bacterial cell walls and membranes, causing damage and leading to bacteriolytic effects .

Cellular Effects

Methyl 5-(hydroxymethyl)furan-2-carboxylate affects various types of cells and cellular processes. It has been observed to cause cytotoxic effects on both normal and cancerous cells. In normal cells, such as LLC-MK2 and L929 cells, the compound exhibits moderate cytotoxicity with IC50 values of >512.00 and 239.06 μg/mL, respectively . In cancer cells, such as HeLa and HepG2 cells, it shows stronger cytotoxicity with IC50 values of 64.00 and 102.53 μg/mL, respectively . These effects are likely due to the compound’s ability to interfere with cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Methyl 5-(hydroxymethyl)furan-2-carboxylate involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to cause cell wall and membrane damage in bacteria by using the Sytox Green assay . This suggests that it may bind to specific targets within the cell wall or membrane, leading to structural disruptions and cell death. Additionally, its selective cytotoxicity on cancer cells indicates that it may interact with specific molecular targets involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-(hydroxymethyl)furan-2-carboxylate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to the compound has been associated with sustained cytotoxic effects on cancer cells and antibacterial activity .

Dosage Effects in Animal Models

The effects of Methyl 5-(hydroxymethyl)furan-2-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits selective cytotoxicity on cancer cells and antibacterial activity without significant adverse effects . At higher doses, it may cause toxic effects, including damage to normal cells and tissues . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

Methyl 5-(hydroxymethyl)furan-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound has been shown to be metabolized by specific enzymes, leading to the formation of metabolites that may contribute to its biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of Methyl 5-(hydroxymethyl)furan-2-carboxylate within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its uptake and localization within target cells . Its distribution within tissues may also influence its efficacy and toxicity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of Methyl 5-(hydroxymethyl)furan-2-carboxylate is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

特性

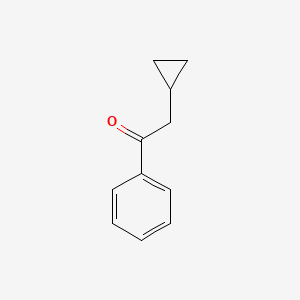

IUPAC Name |

methyl 5-(hydroxymethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVVHNKBMLQFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508425 | |

| Record name | Methyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36802-01-4 | |

| Record name | Methyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological origin of Methyl 5-(hydroxymethyl)furan-2-carboxylate?

A: Methyl 5-(hydroxymethyl)furan-2-carboxylate is a toxin produced by the plant pathogenic fungus Curvularia lunata (teleomorph: Cochliobolus lunatus) [, ]. This fungus causes Curvularia leaf spot, a disease affecting crops like maize [, , ].

Q2: How does Methyl 5-(hydroxymethyl)furan-2-carboxylate contribute to the pathogenicity of Curvularia lunata?

A: Studies have shown that Methyl 5-(hydroxymethyl)furan-2-carboxylate acts as a non-host-specific toxin [, ]. When applied to maize plants, the purified toxin induces symptoms similar to those observed in natural C. lunata infections []. This suggests a direct role of the toxin in disease development.

Q3: Are there specific genes involved in the production of Methyl 5-(hydroxymethyl)furan-2-carboxylate by C. lunata?

A: Yes, research has identified a gene called Clt-1 that plays a crucial role in the biosynthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate []. Disrupting this gene significantly reduces both the production of the toxin and the pathogenicity of C. lunata []. Further investigation revealed other proteins potentially involved in toxin production, such as succinate dehydrogenase flavoprotein subunit (Sdh1p) and eukaryotic elongation factor 3 (EF-3) [].

Q4: Beyond Clt-1, are there other genes or proteins potentially involved in the toxin's production?

A: Yes, proteomic analysis has identified several proteins potentially linked to Methyl 5-(hydroxymethyl)furan-2-carboxylate production. These include Sdh1p, potentially involved in toxin anabolism, and EF-3, potentially facilitating the synthesis of proteins required for toxin production []. Additionally, the Scd gene, encoding scytalone dehydratase, has been linked to toxin production at both the protein and transcriptional levels [].

Q5: Has Methyl 5-(hydroxymethyl)furan-2-carboxylate been found in infected plants?

A: Yes, analysis of maize leaves infected with C. lunata revealed the presence of Methyl 5-(hydroxymethyl)furan-2-carboxylate, confirming its production during plant infection [].

Q6: Does the deletion of the Clt-1 gene impact other metabolic pathways in C. lunata?

A: Yes, metabolomic studies indicate that the Clt-1 gene influences various metabolic pathways in C. lunata besides toxin production. These include glycerolipid metabolism, non-ribosomal peptide biosynthesis, and its associated metabolism []. This suggests a complex metabolic network influenced by Clt-1.

Q7: Does Methyl 5-(hydroxymethyl)furan-2-carboxylate exhibit any synergistic antimicrobial activity?

A: Research indicates that Methyl 5-(hydroxymethyl)furan-2-carboxylate shows synergistic antibacterial activity against Proteus spp. when combined with 1-methyl ester-nigericin []. This combination significantly reduced the minimum inhibitory concentration (MIC) compared to individual treatments [].

Q8: Is there evidence that Methyl 5-(hydroxymethyl)furan-2-carboxylate plays a role in biofilm formation?

A: Interestingly, the combination of Methyl 5-(hydroxymethyl)furan-2-carboxylate and 1-methyl ester-nigericin effectively reduced biofilm formation by Proteus vulgaris strains []. This suggests a potential application of this compound combination in managing biofilms.

Q9: Are there any known interactions between Methyl 5-(hydroxymethyl)furan-2-carboxylate and other proteins in C. lunata?

A: Research is ongoing to identify proteins that interact with Clt-1, the protein encoded by the Clt-1 gene, which is crucial for toxin production []. Yeast two-hybrid library construction is being employed to discover these interactions, potentially revealing more about the toxin's biosynthetic pathway and regulation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)